molecular formula C12H8Cl2N2O B7804451 2-chloro-N-(3-chlorophenyl)nicotinamide

2-chloro-N-(3-chlorophenyl)nicotinamide

Cat. No. B7804451
M. Wt: 267.11 g/mol
InChI Key: YFGNIWLKSIIHMZ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)nicotinamide is a useful research compound. Its molecular formula is C12H8Cl2N2O and its molecular weight is 267.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Supramolecular Assemblies

  • Molecules of nicotinamide derivatives, including 2-chloro-N-(3-chlorophenyl)nicotinamide, have been studied for their supramolecular structures, demonstrating unique hydrogen bonding patterns and molecular assemblies. This research is foundational in understanding the physical and chemical properties of these compounds (de Souza et al., 2005).

Synthesis and Structure Analysis

  • The synthesis of nicotinamide derivatives, including the 2-chloro variant, has been explored for developing novel compounds with potential applications in various fields. The study of their crystal structures aids in understanding the interactions and potential functionalities of these compounds (Halaška et al., 2013).

Fluorescent Analog Development

  • Nicotinamide derivatives have been utilized to create fluorescent analogs, which are crucial in biochemical and medical research for tracking and understanding biological processes at the molecular level (Barrio et al., 1972).

Herbicidal Activity and Agricultural Applications

  • Some derivatives of 2-chloro-nicotinamide have shown promising herbicidal activity, indicating their potential as effective and novel agents in agricultural applications. This research contributes to the development of new herbicides and agrochemicals (Yu et al., 2021).

Pharmaceutical Synthesis

  • The synthesis of pharmaceutical compounds, such as nevirapine, an anti-infective agent, has employed 2-chloro-nicotinamide derivatives as key intermediates. This highlights the compound's role in the development of important medical drugs (Hu Yong-an, 2012).

Role in Cellular Processes

  • Nicotinamide, including its chloro derivatives, plays a critical role in various cellular processes, influencing oxidative stress and impacting cellular survival and death pathways. This research is vital for understanding the cellular mechanisms of diseases and developing new therapeutic strategies (Maiese et al., 2009).

Stem Cell Research

  • Studies have shown that nicotinamide derivatives, including 2-chloro variants, significantly impact stem cell survival and differentiation. This has implications for stem cell research and potential therapeutic applications (Meng et al., 2018).

Anti-Malarial Effects

  • Research on the antimalarial effects of nicotinamide derivatives provides insights into their potential as adjunct therapies to enhance the effectiveness of existing antimalarial drugs (Tcherniuk et al., 2017).

DNA Damage and Repair

  • Nicotinamide and its derivatives, including 2-chloro variants, have been studied for their role in DNA damage, mutagenesis, and repair. This research is crucial for understanding carcinogenesis and developing strategies for cancer prevention (Surjana et al., 2010).

Dermatological Applications

  • Nicotinamide derivatives have been researched for various dermatological applications, including treatment for skin diseases and as potential components in cosmetic formulations (Forbat et al., 2017).

Sustainable Agriculture

  • The use of nicotinamide derivatives in sustainable agriculture has been explored, especially in the design of environmentally friendly agrochemicals. This aligns with global efforts towards more sustainable farming practices (Stachowiak et al., 2022).

properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-8-3-1-4-9(7-8)16-12(17)10-5-2-6-15-11(10)14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGNIWLKSIIHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chlorophenyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AHT Kafa, G Tüzün, E Güney, R Aslan, K Sayın… - Structural Chemistry, 2022 - Springer
Newly designed nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Moreover, these compounds are …
Number of citations: 13 link.springer.com

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